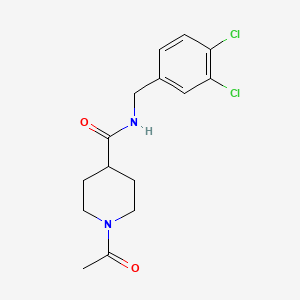
1-(3-phenyl-2-propen-1-yl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-phenyl-2-propen-1-yl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine is a chemical compound that is widely used in scientific research. This compound is also known as TFMPP and is a member of the piperazine family of compounds. TFMPP has been found to have a wide range of biochemical and physiological effects and has been used in a variety of scientific studies.
作用機序
The mechanism of action of TFMPP is not fully understood. However, it is believed that the compound acts on serotonin receptors in the brain. Specifically, TFMPP has been found to bind to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. Activation of these receptors by TFMPP may lead to the compound's stimulant and hallucinogenic effects.
Biochemical and Physiological Effects
TFMPP has a wide range of biochemical and physiological effects. In addition to its effects on serotonin receptors, TFMPP has been found to increase the release of dopamine and norepinephrine in the brain. This may contribute to the compound's stimulant effects. TFMPP has also been found to increase heart rate and blood pressure, and to cause dilation of the pupils.
実験室実験の利点と制限
One advantage of using TFMPP in lab experiments is its well-characterized pharmacology. The compound's effects on serotonin receptors and other neurotransmitter systems have been well-studied, making it a useful tool for investigating the mechanisms behind these systems. However, one limitation of using TFMPP is its potential for abuse. The compound has been used recreationally, and its effects on the central nervous system may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research involving TFMPP. One area of interest is the investigation of the compound's effects on other neurotransmitter systems in the brain. Additionally, further research is needed to fully understand the mechanism of action of TFMPP and its effects on serotonin receptors. Finally, studies investigating the potential therapeutic uses of TFMPP are needed, as the compound's effects on mood and appetite may make it a useful tool in the treatment of certain disorders.
合成法
TFMPP can be synthesized using a variety of methods. One common method is the reaction of 1-(3-phenyl-2-propenoyl)piperazine with 1,2,3,4-tetrahydronaphthalene in the presence of a base such as sodium hydroxide. Another method involves the reaction of 1-(3-phenyl-2-propenoyl)piperazine with 1,2,3,4-tetrahydronaphthalene in the presence of a palladium catalyst. Both methods result in the formation of TFMPP.
科学的研究の応用
TFMPP has been used in a variety of scientific studies. One area of research has been the investigation of the compound's effects on the central nervous system. TFMPP has been found to have both stimulant and hallucinogenic effects, and has been used in studies investigating the mechanisms behind these effects. Additionally, TFMPP has been used in studies investigating the role of serotonin receptors in the brain.
特性
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2/c1-2-7-20(8-3-1)9-6-14-24-15-17-25(18-16-24)23-13-12-21-10-4-5-11-22(21)19-23/h1-11,23H,12-19H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIMARIHCIACFL-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3CCN(CC3)CC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2CC1N3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(cyclopropylmethyl)-1-[(4-fluoro-2-methylphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5313228.png)
![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5313246.png)
![N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline](/img/structure/B5313261.png)
![4-hydroxy-4-methyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5313272.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5313279.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5313282.png)
![N-[5-({2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5313283.png)

![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5313298.png)

![2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5313307.png)
![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313322.png)
![N-(5-fluoro-2-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5313323.png)
![2-[2-(2,2-diphenylethyl)-4-morpholinyl]nicotinamide](/img/structure/B5313327.png)